molecular formula C14H20O2 B1683935 2,2,5,7,8-Pentamethyl-6-chromanol CAS No. 950-99-2

2,2,5,7,8-Pentamethyl-6-chromanol

Cat. No. B1683935
CAS RN: 950-99-2
M. Wt: 220.31 g/mol
InChI Key: SEBPXHSZHLFWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465548B1

Procedure details

In a 50 ml four-necked flask were charged 2,3,5-trimethylhydroquinone (5.0 g), zinc chloride (0.8 g), acetic acid (0.35 ml), methyl ethyl ketone (4 ml) and toluene (15 ml) and the mixture was heated. At 100° C., a solution of isoprene (2.5 g) in toluene (5 ml) was added dropwise under reflux over 2 hr. After the dropwise addition, the mixture was refluxed for 4 more hours and cooled to room temperature. The reaction mixture was transferred to a partition funnel, and, after washing 3 times with 50 ml of water, the solvent was evaporated to give 6.5 g of an oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7]([OH:10])[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].C(O)(=O)C.C(C(C)=O)C.[CH2:21]=[CH:22][C:23](=[CH2:25])[CH3:24]>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[CH3:25][C:23]1([CH3:24])[CH2:22][CH2:21][C:5]2[C:3](=[C:2]([CH3:1])[C:8]([CH3:9])=[C:7]([OH:10])[C:6]=2[CH3:11])[O:4]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(O)C=C(C(=C1C)O)C
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 more hours
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a partition funnel
WASH
Type
WASH
Details
after washing 3 times with 50 ml of water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give 6.5 g of an oily substance

Outcomes

Product
Name
Type
Smiles
CC1(OC2=C(C(=C(C(=C2CC1)C)O)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.